N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Description
N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine is a guanidine derivative featuring a 2,3-dichlorophenyl group and a substituted pyrimidinyl moiety. The compound’s structure includes a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring and a hydroxyl (-OH) group at the 4-position (Fig. 1).
Molecular Formula: C₁₂H₈Cl₂F₃N₅O
Molecular Weight: 368.14 g·mol⁻¹ (calculated from formula)
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N5O/c13-5-2-1-3-6(9(5)14)19-10(18)22-11-20-7(12(15,16)17)4-8(23)21-11/h1-4H,(H4,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBWSSWCAVCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=NC2=NC(=CC(=O)N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382278 | |
| Record name | N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-24-3 | |
| Record name | N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-N’-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine typically involves the reaction of 2,3-dichloroaniline with a suitable guanidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Common reaction conditions include:
- Temperature: 50-100°C
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Catalyst: Palladium or other transition metal catalysts
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-N’-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent or drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-N’-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Guanidine Derivatives
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) : Present in the target compound and . Enhances metabolic stability and lipophilicity, critical for bioavailability .
- Chlorine vs.
- Hydroxyl (-OH): The 4-OH group in the target compound and enables hydrogen bonding, which may improve target affinity but reduce solubility compared to non-polar substituents like methoxymethyl .
Positional Isomerism and Bioactivity
- 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl () : Positional isomerism alters steric and electronic interactions. The 2,3-dichloro configuration in the target compound may allow better π-stacking in hydrophobic pockets compared to 3,4-dichloro .
- Pyrimidine vs. Pyridine Cores : Pyrimidines (target compound, –6) offer two nitrogen atoms for hydrogen bonding, while pyridines () provide a single nitrogen, affecting solubility and binding modes .
Biological Activity
N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine, a compound with the chemical formula C12H8Cl2F3N5O and CAS number 618092-24-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a guanidine core substituted with a dichlorophenyl group and a pyrimidine derivative. Its structural attributes contribute to its interaction with biological targets, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H8Cl2F3N5O |
| Molecular Weight | 366.132 g/mol |
| CAS Number | 618092-24-3 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives of pyrimidines, including related structures, showed promising inhibitory effects on cell proliferation in cancer models such as A549 (lung cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged between 0.51 µg/mL to 1.07 µg/mL, demonstrating their potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in tumorigenesis. For instance, studies have reported that pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. This effect is often accompanied by increased apoptosis markers in treated cells.
- Signal Transduction Modulation : The compound may interfere with signaling pathways critical for cancer cell survival and growth.
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
- Study on Lung Cancer Cells : A derivative exhibited an IC50 of 0.61 µg/mL against A549 cells, significantly outperforming traditional treatments .
- Hepatocellular Carcinoma Research : Compounds were evaluated for their ability to induce apoptosis in HepG2 cells, showing promising results with substantial growth inhibition .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the pyrimidine ring.
- Substitution reactions to introduce the trifluoromethyl group.
- Coupling reactions to attach the dichlorophenyl moiety.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine, and what parameters critically influence yield?
- Methodology :
- Multi-step synthesis : Begin with coupling reactions between 2,3-dichloroaniline and a functionalized pyrimidine precursor. The trifluoromethyl group at position 6 of the pyrimidine ring requires careful introduction via nucleophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) under inert conditions .
- Critical parameters :
- Temperature control : Pyrimidine hydroxylation at position 4 is sensitive to temperature; optimal yields are achieved at 60–80°C .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency but require rigorous purification to avoid metal contamination .
- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the guanidine product .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., distinguishing between N- and O-substitution on the pyrimidine ring) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<1% threshold) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~400–420 g/mol based on structural analogs) .
- X-ray crystallography : Resolves stereochemical ambiguities in the guanidine moiety, though crystal growth may require slow evaporation from DMSO .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide synthesis optimization?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to model transition states for pyrimidine functionalization. For example, trifluoromethyl group introduction may proceed via radical intermediates, which DFT can optimize for energy barriers .
- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for intermediates .
- Collaborative validation : Integrate computational predictions with high-throughput screening (e.g., 24-well parallel reactors) to validate optimal conditions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardized assays : Use isogenic cell lines or enzyme isoforms (e.g., kinase selectivity panels) to minimize variability .
- Meta-analysis : Apply multivariate regression to published IC values, accounting for differences in assay pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
- Counter-screening : Test against off-target receptors (e.g., GPCRs) to confirm specificity .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Reactor design : Continuous-flow systems minimize side reactions (e.g., racemization) by ensuring rapid mixing and precise temperature control .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to degradation .
- Crystallization engineering : Optimize anti-solvent addition rates to prevent amorphous byproducts during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
